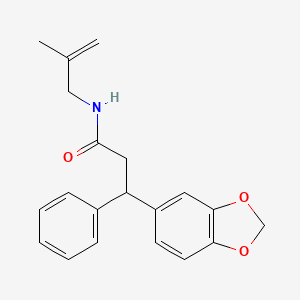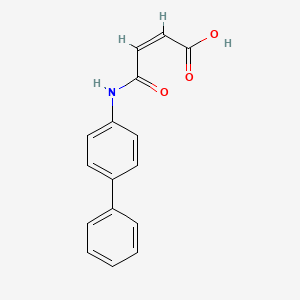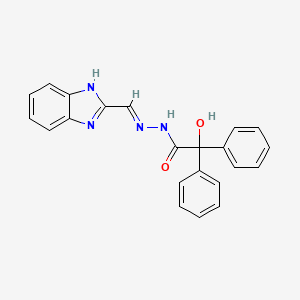
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a heterocyclic compound that has been synthesized using various methods, and its mechanism of action has been investigated for its potential use in biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it may act through various pathways, such as inhibition of DNA topoisomerase II, modulation of protein kinase activity, and interaction with DNA and RNA.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone in lab experiments include its potential as a fluorescent probe for imaging studies, its ability to induce apoptosis in cancer cells, and its antimicrobial properties. However, its limitations include its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for the study of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone. These include further investigation into its mechanism of action, exploration of its potential as a therapeutic agent for various diseases, and development of new synthesis methods for the compound. Additionally, the use of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone in combination with other drugs or compounds may also be explored for enhanced therapeutic effects.
Conclusion
In conclusion, 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation into its potential as a therapeutic agent for various diseases and development of new synthesis methods for the compound may lead to exciting discoveries in the field of scientific research.
Synthesis Methods
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been achieved using various methods. One of the most common methods involves the reaction of 2-aminobenzamide with cyclohexanone in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of different starting materials and reagents, such as isatoic anhydride and hydrazine hydrate, to produce the desired product.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, such as antitumor, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use as a fluorescent probe for imaging studies.
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-15-12-6-2-3-7-13(12)17-16(18-15)19-10-9-11-5-1-4-8-14(11)19/h1,4-5,8H,2-3,6-7,9-10H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDGRDALEFNADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6012954.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B6012956.png)
![2-[4-(cyclohexylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6012964.png)
![ethyl 4-cyano-3-methyl-5-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B6012972.png)
![2,4-dihydroxy-3-methylbenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6012991.png)

![(3-fluoro-4-methoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6013009.png)

![6-chloro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6013037.png)



![N-{4-hydroxy-3-isopropyl-5-[(4-methoxyphenyl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B6013055.png)
![{2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate](/img/structure/B6013062.png)